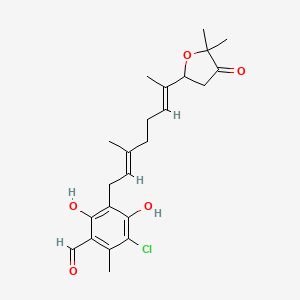
Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, (E,E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Ascofuranone is a synthetic compound known for its significant biological activities, including antitumor and antitrypanosomal properties. It is a derivative of ascofuranone, a natural antibiotic produced by various ascomycete fungi, such as Acremonium sclerotigenum . The compound has garnered attention for its potential therapeutic applications, particularly in treating diseases like African trypanosomiasis and certain cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-ascofuranone involves a convergent strategy that includes the preparation of a terpenoid side chain with a furanone moiety, coupling this side chain with a protected phenol derivative, and subsequent deprotection to regenerate the hydroxyl groups . A short and efficient total synthesis of DL-ascofuranone has been achieved in seven steps starting from geranyl acetate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for scaling up production. The key steps involve the preparation of intermediates and their coupling under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: DL-Ascofuranone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and cyclized analogs of DL-ascofuranone, which have been found to inhibit the growth of P388 leukemia cells .
科学的研究の応用
DL-Ascofuranone has a wide range of scientific research applications:
作用機序
DL-Ascofuranone exerts its effects through multiple mechanisms:
Antitumor Activity: It induces cell cycle arrest, inhibits mitochondrial respiration, and suppresses angiogenesis.
Antitrypanosomal Activity: The compound inhibits the Trypanosoma brucei alternative oxidase, disrupting the parasite’s energy production and leading to its death.
Molecular Targets and Pathways: DL-Ascofuranone targets the mTOR complex 1 signaling pathway, affecting cell migration, invasion, and actin cytoskeleton organization.
類似化合物との比較
Ascochlorin: Another natural product with similar biological activities, including antitumor and antitrypanosomal properties.
Ilicicolin A: A compound with a similar structure and biosynthetic pathway, known for its antifungal and antitumor activities.
Uniqueness: DL-Ascofuranone stands out due to its potent inhibition of the Trypanosoma brucei alternative oxidase and its ability to induce cell cycle arrest in cancer cells. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic development .
特性
CAS番号 |
86832-77-1 |
|---|---|
分子式 |
C23H29ClO5 |
分子量 |
420.9 g/mol |
IUPAC名 |
5-chloro-3-[(2E,6E)-7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+ |
InChIキー |
VGYPZLGWVQQOST-UAUIHIKDSA-N |
異性体SMILES |
CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/C2CC(=O)C(O2)(C)C)O)C=O |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)
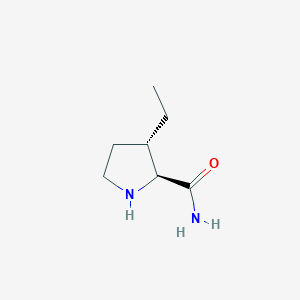
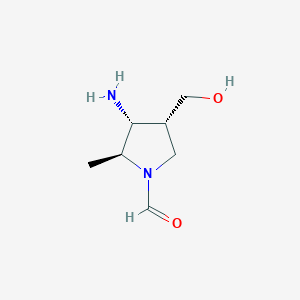
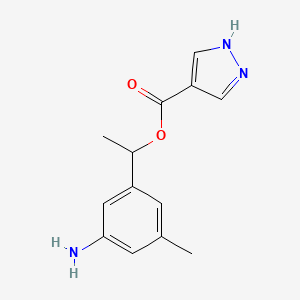


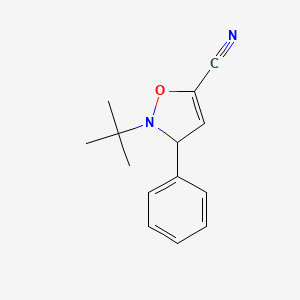
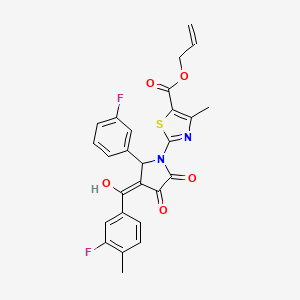
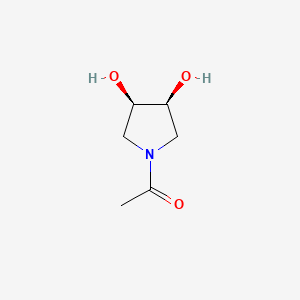

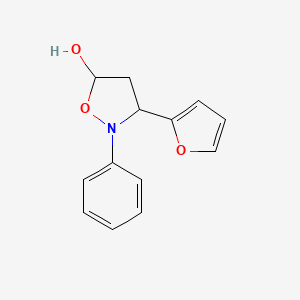

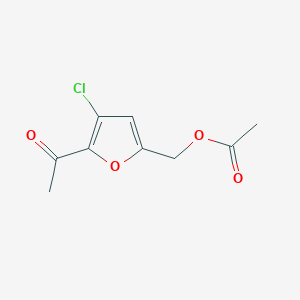
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
